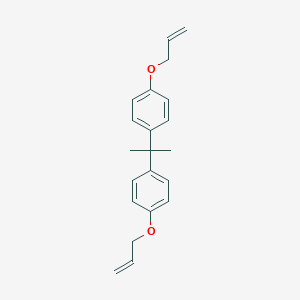

2,2-Bis(4-allyloxyphenyl)propane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-5-15-22-19-11-7-17(8-12-19)21(3,4)18-9-13-20(14-10-18)23-16-6-2/h5-14H,1-2,15-16H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZZNWQQCGSWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863266 | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3739-67-1 | |

| Record name | Bisphenol A diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A diallyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenebis[(allyloxy)benzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bisphenol A diallyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L73LDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Bisphenol A Diallyl Ether: A Comprehensive Technical Guide

<

Abstract

Bisphenol A diallyl ether (BPADE) is a significant organic compound, serving as a crucial intermediate in various industrial applications, particularly in the synthesis of high-performance polymers and resins.[1] This technical guide provides an in-depth exploration of the synthesis and characterization of Bisphenol A diallyl ether. The document details a robust synthesis protocol based on the Williamson ether synthesis, elucidates the underlying reaction mechanism, and outlines a comprehensive suite of analytical techniques for the thorough characterization of the synthesized product. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a detailed, practical understanding of this versatile chemical compound.

Introduction

Bisphenol A diallyl ether (BPADE), with the chemical formula C₂₁H₂₄O₂, is a colorless to pale yellow liquid characterized by the presence of two allyl groups attached to a bisphenol A backbone.[2][3] This structure imparts unique reactivity, making it a valuable component in the production of resins and polymers with enhanced thermal stability, chemical resistance, and mechanical strength.[4] BPADE is a key precursor in the synthesis of diallyl bisphenol A through Claisen rearrangement, a compound used to modify bismaleimide resins (BMI) to improve their processability and reduce costs.[1] Its applications are extensive, ranging from adhesives for semiconductor wafers and photoresist materials to impact-resistant prepregs and high-temperature coatings.[1][4]

This guide presents a detailed methodology for the synthesis of Bisphenol A diallyl ether, followed by a comprehensive characterization workflow. The synthesis section focuses on the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[5] The characterization section details the application of modern analytical techniques to confirm the identity, purity, and structural integrity of the synthesized BPADE.

Synthesis of Bisphenol A Diallyl Ether

The synthesis of Bisphenol A diallyl ether is efficiently achieved through the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a bisphenoxide ion on an allyl halide.[6] The following protocol is a well-established method for this synthesis.

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The reaction is initiated by the deprotonation of Bisphenol A by a strong base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic bisphenoxide ion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide (e.g., allyl chloride or allyl bromide) in a concerted, single-step mechanism.[5] This backside attack results in the displacement of the halide leaving group and the formation of the ether linkage. For the synthesis of BPADE, this process occurs at both phenolic hydroxyl groups.

Experimental Protocol

This protocol details a common laboratory-scale synthesis of Bisphenol A diallyl ether.

Materials:

-

Bisphenol A (BPA)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[8]

-

Allyl chloride or Allyl bromide[8]

-

Solvent (e.g., n-propanol, toluene, dimethylformamide)[8][9]

-

Methylene chloride (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)[8][9]

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask, dissolve Bisphenol A in a suitable solvent (e.g., n-propanol).[9] Add a stoichiometric excess of a strong base, such as sodium hydroxide, and heat the mixture to reflux with stirring until the Bisphenol A has completely dissolved and formed the bisphenoxide salt.[9][10]

-

Allylation: Slowly add allyl chloride or allyl bromide to the reaction mixture via a dropping funnel while maintaining reflux.[9][10] The reaction is typically carried out for several hours to ensure complete dietherification.[9]

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. The precipitated salt (e.g., NaCl) is removed by filtration.[9] The solvent is then removed from the filtrate using a rotary evaporator. The resulting crude product is dissolved in methylene chloride and washed several times with water in a separatory funnel to remove any remaining inorganic salts and base.[9]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude Bisphenol A diallyl ether.[9]

-

Purification: The crude product can be further purified by vacuum distillation to remove any low-boiling-point impurities and obtain the final, high-purity product.[8][11]

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood.[12][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12][14] Allyl halides are flammable and toxic, and care should be taken to avoid inhalation and skin contact.[14][15]

Synthesis Workflow Diagram

Sources

- 1. Bisphenol A diallyl ether (BBE)_Xianyang Sanjing Technology Co.,LTD. [en.xysjgm.cn]

- 2. CAS 3739-67-1: Bisphenol A diallyl ether | CymitQuimica [cymitquimica.com]

- 3. China Bisphenol A diallyl ether CAS 3739-67-1 Manufacturer - Yolatech.com [yolatech.com]

- 4. nbinno.com [nbinno.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 11. CN108530274A - A kind of preparation method of bisphenol a diallyl ether - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. Diallyl bisphenol A - Safety Data Sheet [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. DIALLYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility and stability of 2,2-Bis(4-allyloxyphenyl)propane in common organic solvents

An In-depth Technical Guide to the Solubility and Stability of 2,2-Bis(4-allyloxyphenyl)propane

Introduction: Understanding the Core Properties of a Versatile Monomer

This compound, commonly referred to as Bisphenol A diallyl ether (BBE), is an organic intermediate with the molecular formula C₂₁H₂₄O₂ and a molecular weight of 308.41 g/mol .[1][2] Typically presenting as a colorless to light yellow liquid, this monomer is foundational in advanced polymer chemistry.[1][3][4] Its molecular architecture, featuring a central bisphenol A core flanked by two reactive allyl ether groups, makes it a critical component in the synthesis of high-performance polymers. It is primarily utilized as a crosslinking agent for epoxy resins and as a modifier for bismaleimide (BMI) resins, where it enhances thermal stability, chemical resistance, and processability.[1][4][5]

For researchers and formulation scientists, a comprehensive understanding of BBE's solubility and stability is not merely academic; it is a prerequisite for successful application development. Solubility dictates solvent selection for synthesis, purification, and formulation, while stability determines the compound's shelf-life, processing limits, and the long-term reliability of the final cured materials. This guide provides a detailed examination of these two critical parameters, supported by field-proven experimental protocols and an analysis of the underlying chemical principles.

Part 1: Solubility Profile of this compound

The solubility of a compound is governed by its polarity, molecular weight, and its capacity for intermolecular interactions. BBE is a relatively large, predominantly non-polar molecule. The central hydrocarbon backbone and the allyl groups contribute to its hydrophobic character, while the two ether linkages provide minimal polarity. Its calculated LogP value of approximately 5.1 to 5.9 underscores its lipophilic nature.[6] Consequently, it exhibits poor solubility in water but is readily miscible with many organic solvents.[3][5]

Qualitative Solubility in Common Organic Solvents

While extensive quantitative solubility data is not widely published, a qualitative assessment can be made based on its chemical structure and available information. The following table summarizes the expected solubility of BBE across a spectrum of common laboratory solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar | Toluene, Hexane | Soluble | "Like-dissolves-like" principle; BBE's non-polar structure interacts favorably with non-polar solvents. |

| Polar Aprotic | Acetone, THF, DMSO | Soluble | These solvents can accommodate the size and slight polarity of BBE without strong hydrogen bonding. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The hydroxyl groups of protic solvents prefer to interact with each other over the non-polar BBE. |

| Aqueous | Water | Insoluble | The large hydrophobic structure of BBE cannot overcome the strong hydrogen bonding network of water.[5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[7][8] This protocol establishes the saturation point of BBE in a given solvent at a controlled temperature, providing a thermodynamically stable value essential for formulation and process design.

Causality: The core principle is to create a saturated solution in equilibrium with an excess of the solute. By allowing the system to equilibrate over an extended period, we ensure the measured concentration represents the true thermodynamic solubility limit, rather than a transient, supersaturated state.[8]

Methodology:

-

Preparation: Ensure the BBE and the selected solvent are of high purity to avoid influencing the results.[8]

-

Addition of Solute: Add an excess amount of this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase should be clearly visible.

-

Equilibration: Place the container in a constant-temperature shaker or incubator (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7] The duration should be sufficient to ensure the concentration of the dissolved solute in the supernatant remains constant over successive measurements.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the undissolved BBE.[7]

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the excess solute at the bottom. Use a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

Analysis: Dilute the sampled solution with a suitable mobile phase or solvent and quantify the concentration of BBE using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[9]

-

Calculation: Determine the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Part 2: Stability Profile and Degradation Pathways

The stability of BBE is influenced by its two primary functional regions: the allyl groups (C=C double bonds) and the ether linkages (-O-). These sites are susceptible to degradation under thermal, oxidative, and hydrolytic stress.[10] Forced degradation studies are essential to deliberately stress the molecule and identify potential degradation products and pathways, which is critical for predicting shelf-life and establishing safe handling and storage conditions.[10][11][12]

Potential Degradation Pathways

-

Thermal Degradation (Claisen Rearrangement): At elevated temperatures, BBE is known to undergo a Claisen rearrangement, a well-documented intramolecular thermal reaction for allyl aryl ethers.[1] This process results in the migration of the allyl group from the ether oxygen to the aromatic ring, forming 2,2-Bis(3-allyl-4-hydroxyphenyl)propane. This is not technically degradation to an impurity but a transformation into a different, specific molecule, which can significantly alter material properties.

-

Oxidative Degradation: The electron-rich double bonds of the allyl groups and the phenyl rings are susceptible to oxidation.[10] Exposure to oxidizing agents (e.g., peroxides, atmospheric oxygen) can lead to the formation of epoxides, aldehydes, or cleavage of the double bond, resulting in a complex mixture of degradation products.

-

Hydrolytic Degradation: The ether linkages in BBE can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[10][11] Acid-catalyzed hydrolysis involves protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water, which would cleave the bond to form bisphenol A and allyl alcohol.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of BBE under various stress conditions, as recommended by international guidelines for stability testing.[11][12] The goal is to induce a modest level of degradation (typically 5-20%) to allow for the reliable detection and identification of degradation products without completely destroying the parent molecule.[13]

Causality: By subjecting the molecule to conditions more severe than it would typically encounter, we accelerate degradation processes. This allows for the rapid identification of vulnerabilities and the development of stability-indicating analytical methods capable of separating degradants from the parent compound.[10][13]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of BBE in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl. Heat at 50-60°C for a predetermined time (e.g., up to 7 days, with sampling at intermediate time points).[11]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH. Maintain at room temperature or heat gently (50-60°C), sampling at various time points.[11]

-

Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor the reaction over time. Protect from light to prevent photolytic contributions.[10]

-

Thermal Degradation: Store a sample of neat BBE or a solution in a sealed vial in a calibrated oven at an elevated temperature (e.g., 70-80°C). A control sample should be kept at the recommended storage temperature.

-

-

Sample Quenching: After the desired exposure time, stop the degradation reaction. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.[11] Thermal and oxidative reactions are typically stopped by cooling and dilution.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method. An LC-MS method is highly recommended for the structural elucidation of any observed degradation products.[10][12]

-

Mass Balance: Ensure that the sum of the parent compound and all detected degradation products accounts for the initial amount of the drug, confirming that all major degradants are being detected.[10]

Workflow for Forced Degradation Study

This diagram outlines the systematic approach to evaluating the stability of this compound.

Caption: Systematic Workflow for a Forced Degradation Study.

Conclusion

This compound is a lipophilic molecule, demonstrating high solubility in non-polar and polar aprotic organic solvents while being virtually insoluble in water. For precise formulation work, the shake-flask method remains the definitive approach for quantifying its equilibrium solubility. From a stability perspective, the molecule's primary liabilities are its susceptibility to thermal rearrangement and oxidation at the allyl moieties. A systematic forced degradation study is paramount to fully characterize its degradation profile, ensuring the development of robust formulations and defining appropriate storage and handling procedures. The methodologies and insights provided in this guide serve as a foundational resource for any scientist or developer working with this versatile monomer.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. China Pharmacy.

- Bisphenol A diallyl ether (BBE). Xianyang Sanjing Technology Co.,LTD.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4).

- solubility experimental methods.pptx. Slideshare.

- Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)-. PubChem.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.

- China Bisphenol A diallyl ether CAS 3739-67-1 Manufacturer.

- Bisphenol A bisallyl ether | 3739-67-1. (2025, July 4). ChemicalBook.

- CAS 3739-67-1: Bisphenol A diallyl ether. CymitQuimica.

- Diallyl Ether Of Bisphenol- A. Tradeindia.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- This compound. LookChem.

- forced degrad

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

Sources

- 1. Bisphenol A diallyl ether (BBE)_Xianyang Sanjing Technology Co.,LTD. [en.xysjgm.cn]

- 2. Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)- | C21H24O2 | CID 77333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China Bisphenol A diallyl ether CAS 3739-67-1 Manufacturer - Yolatech.com [yolatech.com]

- 4. CAS 3739-67-1: Bisphenol A diallyl ether | CymitQuimica [cymitquimica.com]

- 5. Diallyl Ether Of Bisphenol- A at Best Price in Hyderabad | Abr Organics Limited [tradeindia.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. slideshare.net [slideshare.net]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. acdlabs.com [acdlabs.com]

Navigating the Synthesis and Handling of 2,2-Bis(4-allyloxyphenyl)propane: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the health and safety considerations paramount for the handling of 2,2-Bis(4-allyloxyphenyl)propane (also known as Bisphenol A diallyl ether). As a specialized monomer and intermediate, its unique chemical properties necessitate a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document moves beyond rote safety protocols to offer a scientifically grounded rationale for handling, storage, and emergency procedures.

Compound Identification and Physicochemical Properties

This compound is a derivative of Bisphenol A, characterized by the presence of two allyl ether functional groups. These structural features are pivotal in determining its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 3739-67-1 | [1] |

| Molecular Formula | C₂₁H₂₄O₂ | [1] |

| Molecular Weight | 308.42 g/mol | [2] |

| Appearance | Off-yellow liquid | [2] |

| Boiling Point | 430.5 °C at 760 mmHg | [2] |

| Flash Point | 155.3 °C | [2] |

| Density | 1.005 g/cm³ | [2] |

Toxicological Profile and Hazard Identification

While comprehensive toxicological data for this compound is not extensively published, the available information and data from structurally related compounds indicate several key hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a foundational understanding of its potential health effects.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

The presence of the Bisphenol A core and the reactive allyl groups are the primary drivers of this compound's toxicological properties. Bisphenol A itself is a known endocrine disruptor and is classified as a reproductive toxicant (Category 1B) by the European Chemicals Agency (ECHA).[3] While specific data on the endocrine-disrupting potential of the diallyl ether derivative is limited, a precautionary approach is warranted. The allyl groups can be implicated in the potential for skin sensitization, a common characteristic of molecules with unsaturated bonds.[4]

Acute Toxicity:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is mandatory for any procedures that may generate aerosols, vapors, or dusts.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Component | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |

| Skin Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, chemically resistant aprons or coveralls are recommended. |

| Hand Protection | Chemically resistant gloves are essential. Given the potential for skin irritation and sensitization, glove selection should be based on breakthrough time and permeation rate for aromatic ethers. Nitrile or neoprene gloves are generally suitable for incidental contact, but for prolonged handling, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use. |

| Respiratory Protection | Respiratory protection is typically not required when handling small quantities in a properly functioning chemical fume hood. However, if engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used. |

Experimental Workflow: Donning and Doffing PPE

Caption: Decision-making process for responding to a chemical spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. While specific data for this compound is scarce, thermal degradation of a related brominated analog, tetrabromobisphenol A diallyl ether, has been shown to release ethylene, ethane, and propane. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and other toxic fumes and gases.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance. [6]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and diligent handling practices, researchers can mitigate the risks associated with this compound and foster a secure laboratory environment.

References

- European Agency Recommends OEL for Bisphenol A. (2024, January 11). AIHA.

- Material Safety Data Sheet - Bisphenol A bis(2-hydroxyethyl)

- Comparison of the skin sensitizing potential of unsaturated compounds as assessed by the murine local lymph node assay (LLNA)

- Hazardous Substance Fact Sheet - Bisphenol A. (n.d.). NJ.gov.

- OSHA Method 1018 - Bisphenol A and Diglycidyl Ether of Bisphenol A. (n.d.).

- DIGLYCIDYL ETHER OF BISPHENOL A. (n.d.).

- Chemical applicability domain of the Local Lymph Node Assay (LLNA) for skin sensitisation potency. Part 3. Apparent discrepancies between LLNA and GPMT sensitisation potential: False positives or differences in sensitivity? (2016). PubMed.

- Comparison of the local lymph node assay with the guinea-pig maximization test for the detection of a range of contact allergens. (1995). PubMed.

- Chemical applicability domain of the Local Lymph Node Assay (LLNA) for skin sensitisation potency. Part 3. Apparent discrepancies between LLNA and GPMT sensitisation potential: False positives or differences in sensitivity? (2016). Semantic Scholar.

- Chemical applicability domain of the Local Lymph Node Assay (LLNA) for skin sensitisation potency. Part 3. Apparent discrepancies between LLNA and GPMT sensitisation potential: False positives or differences in sensitivity? (2016).

- This compound. (n.d.). LookChem.

- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.

- Selective O-allylation of bisphenol A: Toward a chloride-free route for epoxy resins. (2010).

- Oxidising properties - Registration Dossier - Propan-2-ol. (n.d.). ECHA.

- Registration Dossier - Oxidising properties - Propene. (n.d.). ECHA.

- Acute Toxicity: dermal - Registration Dossier - Propane-1,2-diol. (n.d.). ECHA.

- Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)-. (n.d.). PubChem.

- 2,2-Bis(4-(2,3-dihydroxypropoxy)phenyl)propane. (n.d.). PubChem.

- Oxidation of bisphenol A (BPA) and related compounds by the multifunctional catalytic globin dehaloperoxidase. (2017). PubMed.

- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.

- 18.3 Reactions of Ethers: Acidic Cleavage. (2023, September 20). Organic Chemistry | OpenStax.

- Kinetics of the hydrolysis of bisphenol A diglycidyl ether (BADGE) in water-based food simulants. (1999).

- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions.

- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.). Weill Cornell Medicine.

- 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. (2018). MDPI.

- Effect of bisphenol-A on the structures and properties of phthalonitrile-based resin containing benzoxazine. (2021).

Sources

- 1. Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)- | C21H24O2 | CID 77333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. aiha.org [aiha.org]

- 4. Comparison of the skin sensitizing potential of unsaturated compounds as assessed by the murine local lymph node assay (LLNA) and the guinea pig maximization test (GPMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cetjournal.it [cetjournal.it]

- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

A Technical Guide to 2,2-Bis(4-allyloxyphenyl)propane: A Versatile Monomer for High-Performance Thermosets

An In-depth Technical Guide Topic: Potential Applications of 2,2-Bis(4-allyloxyphenyl)propane in Polymer Chemistry Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound, also known as Bisphenol A diallyl ether (BPA-DAE), is a highly versatile liquid monomer that serves as a critical building block for advanced polymer systems. Its unique molecular architecture, which combines the rigid and thermally stable bisphenol A core with two reactive terminal allyl groups, enables its use in a variety of polymerization reactions to create robust thermosetting polymers. These polymers are characterized by their high thermal stability, excellent mechanical properties, and desirable dielectric performance. This guide provides a comprehensive overview of BPA-DAE, detailing its polymerization mechanisms, the structure-property relationships of the resulting polymers, and its key applications in high-performance sectors such as electronics, aerospace composites, and specialty adhesives.

Introduction to this compound (BPA-DAE)

At the heart of many high-performance materials lies a monomer capable of forming a densely crosslinked, stable network. This compound is a prominent example of such a monomer. Its utility in polymer chemistry stems directly from its bifunctional nature.

Molecular Structure and Physicochemical Properties

The structure of BPA-DAE consists of a central isopropylidene-bridged diphenyl group (the bisphenol A core) with an allyl ether substituent at the para position of each phenyl ring.

-

The Bisphenol A Core: This rigid, aromatic backbone is fundamental to the high-performance characteristics of the final polymer. It imparts thermal stability, mechanical stiffness, and chemical resistance.

-

The Terminal Allyl Groups (-O-CH₂-CH=CH₂): These functional groups are the sites of polymerization. Their reactivity allows for the formation of strong covalent bonds, leading to a three-dimensional polymer network.

A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 3739-67-1 | [1][2] |

| Molecular Formula | C₂₁H₂₄O₂ | [1] |

| Molecular Weight | 308.42 g/mol | [1] |

| Appearance | Off-yellow liquid | [1] |

| Boiling Point | 430.5 °C at 760 mmHg | [1] |

| Density | 1.005 g/cm³ | [1] |

| Refractive Index | 1.536 | [1] |

Synthesis Overview

BPA-DAE is typically synthesized via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an allyl halide (e.g., allyl chloride or allyl bromide) by the bisphenoxide anion of bisphenol A in the presence of a base.

Causality Behind Synthesis Choice: The Williamson ether synthesis is favored due to its high efficiency, scalability, and the ready availability of the starting materials: bisphenol A and allyl halides. The choice of a phase-transfer catalyst can significantly enhance reaction rates by facilitating the transport of the phenoxide ion into the organic phase where the reaction occurs.

Caption: General workflow for the synthesis of BPA-DAE.

Polymerization Pathways and Mechanisms

The dual allyl functionalities of BPA-DAE allow it to undergo several types of polymerization, making it a versatile precursor for thermoset materials.

Free-Radical Polymerization

The most direct route to polymerizing BPA-DAE is through the free-radical chain polymerization of its allyl groups. This process can be initiated either thermally, using an initiator like benzoyl peroxide, or photochemically with a suitable photoinitiator.

Mechanism: The reaction proceeds via a standard free-radical mechanism. An initiator generates a primary radical, which attacks the double bond of an allyl group, creating a new carbon-centered radical. This radical can then propagate by reacting with other allyl groups. Due to the presence of two allyl groups per monomer, extensive crosslinking occurs, rapidly forming a rigid, insoluble, and infusible network.

Expert Insight: A critical challenge in the free-radical polymerization of allyl monomers is "allylic degradation," where a radical abstracts a hydrogen atom from the carbon adjacent to the double bond. This creates a stable allylic radical that is less reactive towards propagation, potentially slowing the polymerization rate and limiting the final molecular weight. Careful selection of initiators and reaction conditions is crucial to minimize this side reaction and ensure high conversion.

Caption: Free-radical polymerization of BPA-DAE.

Thiol-Ene "Click" Chemistry

A more elegant and efficient method for curing BPA-DAE is through the thiol-ene reaction. This "click" chemistry involves the radical-mediated addition of a thiol (-SH) group across the allyl (ene) double bond. The reaction is typically initiated by UV light and proceeds rapidly at ambient temperature with near-quantitative yields.[3][4]

Mechanism: A photoinitiator generates a radical that abstracts a hydrogen from a thiol, creating a highly reactive thiyl radical (RS•). This thiyl radical adds to the allyl double bond of BPA-DAE, forming a carbon-centered radical. This carbon radical then abstracts a hydrogen from another thiol molecule, creating the final thioether linkage and regenerating a thiyl radical, which continues the chain reaction.

Trustworthiness of the Protocol: The thiol-ene reaction is a self-validating system for network formation. Its step-growth mechanism ensures that a uniform network is formed with minimal unreacted functional groups, leading to predictable material properties. By using multifunctional thiols (e.g., tri- or tetra-thiols), the crosslink density can be precisely controlled, allowing for the tailoring of mechanical and thermal properties.

Sources

An In-depth Technical Guide to the Claisen Rearrangement for the Synthesis of Aryl Allyl Ethers

Abstract

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, provides a powerful and reliable method for carbon-carbon bond formation.[1][2][3] Specifically, the aromatic Claisen rearrangement of aryl allyl ethers is an indispensable tool for synthesizing ortho-allyl phenols, which are crucial intermediates in the development of pharmaceuticals and other biologically active molecules.[4][5] This guide offers an in-depth exploration of the Claisen rearrangement, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanistic principles, compares thermal and catalyzed methodologies, provides detailed experimental protocols, and highlights its applications in contemporary drug discovery.

Introduction: The Strategic Importance of the[2][2]-Sigmatropic Shift

First discovered by Rainer Ludwig Claisen in 1912, the Claisen rearrangement is a[2][2]-sigmatropic rearrangement where an allyl vinyl ether or aryl allyl ether isomerizes upon heating to form a γ,δ-unsaturated carbonyl compound or an o-allyl phenol, respectively.[1][3][6] The reaction is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state.[1][7] Its value in synthesis, particularly in the construction of complex natural products, stems from its high degree of stereoselectivity and atom economy.[3][8][9][10]

For drug development professionals, the aromatic Claisen rearrangement is of particular interest. It provides direct access to substituted phenols, a common motif in pharmacologically active compounds. The ability to introduce an allyl group ortho to a hydroxyl functionality opens up a vast chemical space for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The Core Mechanism: A Concerted Pericyclic Journey

The power and predictability of the Claisen rearrangement lie in its well-defined mechanism. Understanding this pathway is critical for controlling regioselectivity and stereoselectivity.

The reaction is an intramolecular, concerted pericyclic process.[1][11] This means all bond-breaking and bond-forming occur in a single step through a cyclic transition state, without the formation of ionic or radical intermediates.[3] For an aryl allyl ether, the process involves the simultaneous cleavage of the C-O ether bond and formation of a new C-C bond between the terminal carbon of the allyl group (C3) and the ortho carbon of the aromatic ring.[7][12]

This initial rearrangement disrupts the aromaticity of the ring, forming a transient cyclohexadienone intermediate.[6][7] This intermediate rapidly tautomerizes to restore the highly stable aromatic system, yielding the final o-allylphenol product.[6][13]

Causality Behind Experimental Choices:

-

Intramolecularity: Crossover experiments have confirmed that the rearrangement is strictly intramolecular, meaning fragments do not dissociate into the solvent and recombine.[1] This is key to the reaction's predictability.

-

Transition State Geometry: The reaction preferentially proceeds through a chair-like transition state to minimize steric interactions, which is a crucial factor in controlling the stereochemistry of the final product when chiral centers are involved.[3]

-

Solvent Effects: While the reaction can be performed neat, polar solvents are known to accelerate the reaction.[1][14] This is attributed to the stabilization of the somewhat polar transition state.[15][16] Hydrogen-bonding solvents, such as ethanol/water mixtures, can provide even greater rate enhancements compared to non-protic polar solvents.[1][14]

Methodologies: Thermal vs. Catalytic Approaches

While the classic Claisen rearrangement is thermally induced, modern synthetic chemistry often employs catalytic methods to achieve milder reaction conditions and improved efficiency.[2]

The Thermal Claisen Rearrangement

The traditional method involves heating the aryl allyl ether, often in a high-boiling solvent or neat, to temperatures typically ranging from 150-250 °C.[11][12]

-

Advantages: The primary advantage is its simplicity. No catalyst is required, which simplifies purification. It is a robust and well-established procedure.

-

Disadvantages: The high temperatures required can be a significant drawback.[2] They can lead to side reactions, decomposition of sensitive substrates, and limit the functional group tolerance of the reaction. For substrates with both ortho positions blocked, a subsequent Cope rearrangement can occur, leading to the para product, which may or may not be desired.[11][14]

Lewis Acid-Catalyzed Claisen Rearrangement

The development of catalytic variants represents a significant advance, allowing the reaction to proceed under much milder conditions.[2] Lewis acids are particularly effective catalysts.

-

Mechanism of Catalysis: A Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄) coordinates to the ether oxygen atom.[17] This coordination polarizes the C-O bond, effectively increasing its bond length and weakening it. This polarization lowers the activation energy of the[2][2]-sigmatropic shift, thus accelerating the reaction rate dramatically and allowing it to proceed at or even below room temperature.[17]

-

Advantages:

-

Milder Conditions: Reactions can often be run at significantly lower temperatures, preserving sensitive functional groups.[2]

-

Increased Rate: Reaction times are often drastically reduced from many hours to just a few.[18]

-

Potential for Asymmetry: The use of chiral Lewis acids opens the door to enantioselective Claisen rearrangements, a powerful tool for modern drug synthesis.[2][17]

-

| Parameter | Thermal Rearrangement | Lewis Acid-Catalyzed Rearrangement |

| Temperature | High (Typically 150-250 °C) | Low to Moderate (0 °C to 80 °C) |

| Reaction Time | Hours to Days | Minutes to Hours |

| Functional Group Tolerance | Limited | Broad |

| Selectivity | Governed by thermodynamics | Can be influenced by catalyst |

| Catalyst Required | No | Yes (e.g., BCl₃, AlCl₃, Cu(OTf)₂) |

Experimental Protocols and Workflow

A successful synthesis relies on a robust and well-defined workflow. The synthesis of an o-allylphenol typically involves two key stages: the formation of the aryl allyl ether precursor, followed by the Claisen rearrangement itself.

Protocol 1: Synthesis of Aryl Allyl Ether via Williamson Ether Synthesis

This is the most common method for preparing the starting material for the Claisen rearrangement.[19][20][21] It proceeds via an Sₙ2 reaction between a phenoxide ion and an alkyl halide.[21][22]

Materials:

-

Substituted Phenol (1.0 equiv)

-

Allyl Bromide (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), finely pulverized (2.0 equiv)

-

Acetone or DMF (solvent)

Procedure:

-

To a round-bottom flask charged with the substituted phenol and potassium carbonate, add the solvent (e.g., acetone).

-

Stir the suspension vigorously at room temperature.

-

Add allyl bromide dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C) for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aryl allyl ether.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Protocol 2: Thermal Claisen Rearrangement

This protocol is representative of a classic thermal approach.

Materials:

-

Aryl Allyl Ether (1.0 equiv)

-

High-boiling solvent (e.g., N,N-diethylaniline or neat)

Procedure:

-

Place the purified aryl allyl ether in a flame-dried flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

-

If using a solvent, add N,N-diethylaniline.

-

Heat the mixture to a high temperature (typically 180-220 °C) and maintain for 6-24 hours. Monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Perform an acid-base extraction: Wash with aqueous HCl to remove the aniline solvent, then extract the phenolic product into an aqueous NaOH solution.

-

Re-acidify the basic aqueous layer with HCl to precipitate the o-allylphenol.

-

Extract the product back into an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify further by column chromatography or recrystallization if necessary.

Applications in Drug Development and Natural Product Synthesis

The Claisen rearrangement is not merely an academic curiosity; it is a key transformation in the synthesis of numerous biologically active molecules.[8][10][23]

-

Synthesis of Cannabinoid Analogs: The rearrangement is used to install the characteristic prenyl or allyl side chains on phenolic cores, fundamental to the structure of cannabinoids like cannabidiol (CBD) and its derivatives.

-

Construction of Anticoagulants: The synthesis of warfarin, a widely used anticoagulant, and its analogs often involves a Claisen rearrangement to build the substituted coumarin scaffold.

-

Total Synthesis of Morphine: A variant, the Eschenmoser-Claisen rearrangement, was a pivotal step in the total synthesis of morphine, a landmark achievement in organic chemistry.[1][14]

-

Enzyme-Catalyzed Rearrangements: Nature itself utilizes this reaction. The enzyme chorismate mutase catalyzes the Claisen rearrangement of chorismate to prephenate, a key step in the biosynthesis of aromatic amino acids phenylalanine and tyrosine in plants and bacteria.[12][14][24]

Conclusion and Future Outlook

The Claisen rearrangement of aryl allyl ethers remains a highly relevant and powerful reaction in the synthetic chemist's toolkit. Its reliability, predictability, and stereospecificity make it a go-to method for constructing ortho-functionalized phenols.[8][9][10] The evolution from high-temperature thermal conditions to milder, Lewis acid-catalyzed protocols has significantly broadened its applicability, especially for complex and sensitive substrates encountered in drug development.[2][17] Future advancements will likely focus on developing more efficient and highly enantioselective catalytic systems, further cementing the Claisen rearrangement's role in the stereocontrolled synthesis of next-generation therapeutics.

References

-

Claisen rearrangement - Wikipedia. Available at: [Link]

-

Claisen Rearrangement - Chemistry LibreTexts. (2023). Available at: [Link]

-

Recent Advances in Catalytic[2][2]-Sigmatropic Rearrangements. (2022). MDPI. Available at: [Link]

-

Claisen Rearrangement: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. (2011). Journal of the American Chemical Society. Available at: [Link]

-

18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2024). Available at: [Link]

-

[2][2]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. (2009). PubMed Central (PMC). Available at: [Link]

-

(3,3) - Sigmatropic Rearrangements | PDF | Ester | Chemical Reactions - Scribd. Available at: [Link]

-

[2][2]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. | Semantic Scholar. (2009). Available at: [Link]

-

Investigation of Solvent Effects for the Claisen Rearrangement of Chorismate to Prephenate: Mechanistic Interpretation via Near Attack Conformations. (2004). Journal of the American Chemical Society. Available at: [Link]

-

3.5: Reactions of Ethers- Claisen Rearrangement. (2023). Available at: [Link]

-

Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Available at: [Link]

-

Ch24: Claisen rearrangement - University of Calgary. Available at: [Link]

-

[2][2]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing). (2009). Available at: [Link]

-

Application of Claisen Rearrangement and Olefin Metathesis in Organic Synthesis. (2018). Available at: [Link]

-

The Claisen Rearrangement. Available at: [Link]

-

Williamson Ether Synthesis. Available at: [Link]

-

Synthetic Methods for Alkyl Aryl Ethers | Methodologies in Ether Synthesis | Books Gateway. (2024). Available at: [Link]

-

Recent advances in metal-catalysed asymmetric sigmatropic rearrangements - PMC. (2020). Available at: [Link]

-

The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Journal of Chemical Education - ACS Publications. (2009). Available at: [Link]

-

claisen rearrangement , 191534-1.pptx - Slideshare. (2020). Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Stereo- and regiochemistry of the Claisen rearrangement: applications to natural products synthesis | Accounts of Chemical Research. (1981). Available at: [Link]

-

Development of a New Lewis Acid-Catalyzed Claisen Rearrangement - Semantic Scholar. (1999). Available at: [Link]

-

The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019). Available at: [Link]

-

An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. - BYJU'S. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]

-

The thermal, aliphatic Claisen rearrangement | Chemical Reviews - ACS Publications. (1974). Available at: [Link]

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. | Semantic Scholar [semanticscholar.org]

- 10. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. claisen rearrangement , 191534-1.pptx [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Recent advances in metal-catalysed asymmetric sigmatropic rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Development of a New Lewis Acid-Catalyzed Claisen Rearrangement | Semantic Scholar [semanticscholar.org]

- 19. gold-chemistry.org [gold-chemistry.org]

- 20. books.rsc.org [books.rsc.org]

- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

A Researcher's Guide to Commercial Sourcing and Purity Assessment of Bisphenol A Diallyl Ether

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Critical Role of Monomer Quality in Advanced Research

Bisphenol A diallyl ether (BPADE), a key monomer in the synthesis of specialized polymers and resins, is increasingly finding application in advanced fields such as drug delivery systems, high-performance coatings, and biomedical devices. The success and reproducibility of research and development in these areas are intrinsically linked to the purity and characterization of the starting materials. This guide provides a comprehensive overview of the commercial landscape for BPADE, delineates the available purity grades, and offers detailed protocols for its analytical verification. For researchers, understanding the nuances of supplier specifications and the impact of impurities is paramount to ensuring the integrity and validity of their experimental outcomes.

I. Commercial Suppliers and Available Purity Grades of Bisphenol A Diallyl Ether

A variety of chemical suppliers offer Bisphenol A diallyl ether, often with differing purity levels and impurity profiles. The selection of an appropriate grade is a critical first step in any research protocol. Below is a summary of prominent suppliers and the typical purity grades available.

| Supplier | Stated Purity/Grade | Key Impurities Noted | Noteworthy Information |

| Cymer Chemicals | >92% (GP-206A)[1] | Bisphenol A: <0.25%, Mono-allyl Bisphenol A: <1.0%[1] | Offers a technical data sheet with specified impurity limits.[1] |

| abr Organics Limited | >92%, 95% (Industrial Grade)[2] | Not explicitly detailed | Marketed for high-performance adhesives and composites.[2] |

| Yolatech Inc. | >98%[3] | Not explicitly detailed | Targeted for high-end applications like semiconductor adhesives and photoresist materials.[3] |

| Xianyang Sanjing Technology Co., Ltd. | Not specified | Not explicitly detailed | Mentioned as an intermediate for modifying bismaleimide resins.[4] |

| Parchem | Not specified | Not specified | General supplier of specialty chemicals. |

It is crucial for researchers to recognize that terms like "technical grade" can be ambiguous. As a best practice, always request a lot-specific Certificate of Analysis (CoA) to obtain a detailed impurity profile.

II. The Significance of Purity in Research and Development

The purity of Bisphenol A diallyl ether can significantly influence the outcome of polymerization reactions and the properties of the resulting materials, a critical consideration in the development of biomedical polymers and drug delivery systems.

Impact of Common Impurities:

-

Bisphenol A (BPA): As a difunctional monomer, residual BPA can act as a chain extender in polymerization reactions. However, its presence can also lead to polymers with lower molecular weights and altered thermal and mechanical properties.[5] In the context of biomedical applications, the potential for leachable BPA from the final polymer is a significant concern due to its known endocrine-disrupting properties.[6]

-

Mono-allyl Bisphenol A: This monofunctional impurity can act as a chain terminator during polymerization, leading to a lower degree of polymerization and, consequently, a lower molecular weight of the final polymer.[7] This can negatively impact the mechanical strength and degradation profile of materials intended for applications like controlled-release drug depots.

The presence of even small amounts of these impurities can compromise the structural integrity and biocompatibility of the resulting polymer, potentially leading to inconsistent drug release profiles or adverse biological responses.[8][9]

III. Analytical Methods for Purity Verification

Independent verification of the purity of commercially supplied Bisphenol A diallyl ether is a cornerstone of robust scientific research. Several analytical techniques can be employed for this purpose.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for assessing the purity of non-volatile organic compounds like BPADE.

Workflow for Purity Assessment by HPLC:

Figure 1: A generalized workflow for the purity assessment of Bisphenol A diallyl ether using HPLC.

Experimental Protocol: HPLC-UV for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[10][11]

-

Solvent A: Deionized water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with a composition of 50% B, hold for 2 minutes.

-

Increase to 95% B over 10 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 50% B over 1 minute and equilibrate for 5 minutes before the next injection.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 275 nm.[10]

-

Sample Preparation:

-

Prepare a stock solution of the BPADE sample in acetonitrile at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards of Bisphenol A and, if available, mono-allyl Bisphenol A in acetonitrile.

-

-

Analysis: Inject the sample and standards. Identify and quantify impurities by comparing retention times and peak areas with the calibration standards. The purity of BPADE is calculated by the area percentage of the main peak relative to the total area of all peaks.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For a polar molecule like BPADE and its potential impurities, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol: GC-MS for Impurity Profiling

-

Derivatization: Silylation is a common derivatization technique for phenolic compounds.[12]

-

Evaporate a known amount of the BPADE sample to dryness under a stream of nitrogen.

-

Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture to ensure complete derivatization.

-

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3]

-

Oven Temperature Program:

-

Initial temperature of 150°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.

-

Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to those of known standards.

Workflow for Impurity Identification by GC-MS:

Figure 2: A schematic of the GC-MS workflow for the identification of impurities in Bisphenol A diallyl ether.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural confirmation of the main component and the identification and quantification of impurities, often without the need for extensive sample preparation or derivatization.

¹H NMR Analysis:

-

Sample Preparation: Dissolve a known amount of the BPADE sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[13]

-

Key Resonances:

-

The characteristic peaks of the allyl groups (vinyl and methylene protons) will be prominent.

-

The aromatic protons of the bisphenol A backbone will also be clearly visible.

-

Impurities such as residual Bisphenol A will show a distinct singlet for the methyl protons and characteristic aromatic signals. Mono-allyl Bisphenol A will have a unique set of aromatic and allyl proton signals.

-

-

Purity Estimation: The purity can be estimated by integrating the signals corresponding to the main compound and comparing them to the integrals of impurity signals.

¹³C NMR Analysis:

-

Provides complementary information to ¹H NMR, with distinct signals for each carbon atom in the molecule.

-

Particularly useful for identifying structural isomers and subtle differences in the carbon skeleton of impurities.[14][15]

IV. Conclusion: A Proactive Approach to Monomer Quality Control

For researchers in drug development and advanced materials science, the adage "garbage in, garbage out" holds particularly true for the purity of monomers. A thorough understanding of the available commercial grades of Bisphenol A diallyl ether, coupled with in-house analytical verification, is not merely a matter of good laboratory practice but a fundamental requirement for producing reliable, reproducible, and ultimately, translatable scientific results. By implementing the analytical strategies outlined in this guide, researchers can proactively ensure the quality of their starting materials, thereby enhancing the integrity and impact of their work.

References

-

Cymer Chemicals. Bisphenol-A Diallyl Ether - GP-206A. [Link]

-

PrepChem. Synthesis of diallyl ether of bisphenol A. [Link]

-

Chen, X., et al. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences, 1(FBB). [Link]

- Biedermann, M., et al. (2003). Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. Czech Journal of Food Sciences, 21(3), 85-90.

-

Xianyang Sanjing Technology Co.,LTD. Bisphenol A diallyl ether (BBE). [Link]

-

abr Organics Limited. Diallyl Ether Bisphenol. [Link]

- Gao, F., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Journal of Polymer Research, 30(11).

- Sajiki, J., & Yonekubo, J. (2004). Leaching of bisphenol A (BPA) from polycarbonate plastic to water containing amino acids and its degradation by radical oxygen species. Chemosphere, 55(6), 861–867.

- Yi, J., & Yuan, X. (2021). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. American Journal of Biochemistry and Biotechnology, 17(3), 302-311.

- Kasprzak-Drozd, K., et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate)

- Zhejiang Huangma Surfactant Research Institute Co Ltd. (2021). A kind of preparation method of bisphenol A bisallyl ether.

- Harrison, W. L., et al. (2000). Influence of the bisphenol structure on the direct synthesis of sulfonated poly(arylene ether) copolymers. I. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2265-2276.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133). [Link]

- Wasiak, W., & Dziwinski, E. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A.

-

Yolatech Inc. China Bisphenol A diallyl ether CAS 3739-67-1 Manufacturer. [Link]

- Liu, D., et al. (2019). High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and its five derivatives in canned foods. Science of The Total Environment, 698, 134975.

-

MicroSolv Technology Corporation. Bisphenol A, S, & F Analyzed with HPLC - AppNote. [Link]

-

Yi, J., & Yuan, X. (2021). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. Science Publications. [Link]

-

Chen, X., et al. (2023). View of Influence of monomer purity on molecular weight of racemic polylactic acid. Warwick Evans Publishing. [Link]

- Ballesteros, O., et al. (2003). Determination of bisphenol A, bisphenol F, bisphenol A diglycidyl ether and bisphenol F diglycidyl ether migrated from food cans using Gas Chromatography-Mass Spectrometry.

- Eljarrat, E., et al. (2006). Leaching of bisphenol A and F from new and old epoxy coatings: Laboratory and field studies.

-

Kasprzak-Drozd, K., et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. MDPI. [Link]

- Pop, C. E., et al. (2024). (PDF) Bisphenol A analysis and quantification inconsistencies via HPLC-UV: a systematic review with technical notes.

- Ballesteros-Gómez, A., et al. (2005). Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry.

- Serhatli, E., et al. (2001). Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR.

- Sakamoto, K., et al. (2007). Leaching characteristics of bisphenol A from epoxy-resin pavement materials. Journal of Material Cycles and Waste Management, 9(1), 38-44.

- Wang, L., et al. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract.

- Michelsen, V. B., et al. (2018). Presence and leaching of bisphenol a (BPA) from dental materials. Acta biomaterialia odontologica Scandinavica, 4(1), 56–62.

-

González, N., et al. (2022). Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction. MDPI. [Link]

- Perrin, F. X., et al. (2004). Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins.

-

Zibo Dexin Lianbang Chemical Industry Co., LTD. Polyether Polyol Manufacturer in China. [Link]

- Mildner-Szkudlarz, S., et al. (2016). (PDF) Determination of bisphenols, bisphenol a diglycidyl ether (BADGE), BADGE chlorohydrins and hydrates from canned beer by high-performance liquid chromatographytandem mass spectrometry.

- The Royal Society of Chemistry. (2024).

Sources

- 1. cymerchemicals.com [cymerchemicals.com]

- 2. Diallyl Ether Bisphenol, Diallyl Ether Bisphenol Manufacturer, Supplier, Hyderabad, Telangana [abrorganics.org]

- 3. library.dphen1.com [library.dphen1.com]

- 4. Bisphenol A diallyl ether (BBE)_Xianyang Sanjing Technology Co.,LTD. [en.xysjgm.cn]

- 5. researchgate.net [researchgate.net]

- 6. Leaching of bisphenol A (BPA) from polycarbonate plastic to water containing amino acids and its degradation by radical oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wepub.org [wepub.org]

- 9. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Bisphenol A(80-05-7) 13C NMR [m.chemicalbook.com]

In-Depth Technical Guide: Thermal Properties of Uncured 2,2-Bis(4-allyloxyphenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties of uncured 2,2-Bis(4-allyloxyphenyl)propane, a monomer of significant interest in polymer chemistry and materials science. This document moves beyond a simple recitation of data, offering in-depth explanations of the experimental methodologies used to determine these properties and the scientific rationale behind the observed thermal behavior.

Introduction: The Significance of Thermal Properties for this compound

This compound, also known as bisphenol A diallyl ether, is a versatile monomer utilized in the synthesis of various polymers, including specialty epoxy resins and polyimides.[1] Its molecular structure, featuring a rigid bisphenol A core and reactive allyl ether terminal groups, imparts unique characteristics to the resulting polymers. Understanding the thermal properties of the uncured monomer is paramount for several reasons:

-

Processing and Formulation: The glass transition temperature (Tg) dictates the physical state of the monomer at different temperatures, influencing its handling, storage, and mixing with other components in a formulation.

-

Curing Process Control: The thermal stability, characterized by the decomposition temperature (Td), defines the upper-temperature limit for processing and curing without significant degradation of the monomer.

-

Predictive Material Science: The thermal behavior of the monomer provides foundational data for modeling and predicting the properties of the final cured polymer network.

This guide will focus on two critical thermal properties: the glass transition temperature (Tg) and the decomposition temperature (Td), providing both experimental data and the methodologies to obtain them.

Core Thermal Properties of Uncured this compound

While extensive research has been conducted on polymers derived from this compound, specific thermal data for the uncured monomer is less commonly reported. Based on available information for analogous structures and general principles of polymer chemistry, the following provides an overview of the expected thermal behavior.

| Thermal Property | Description | Significance for the Uncured Monomer |